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molecular formula C11H12ClNO4 B8700162 Rac-4-(3-chloro-phenyl)-4-nitro-butyric acid methyl ester

Rac-4-(3-chloro-phenyl)-4-nitro-butyric acid methyl ester

Cat. No. B8700162
M. Wt: 257.67 g/mol
InChI Key: OFFRZBIXPFPUIS-UHFFFAOYSA-N
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Patent
US09067911B2

Procedure details

To a stirred room temperature solution of 164 ul (1.940 mmol) methylamine (41% in water) in 1 ml dioxane was added 141 ul (1.940 mmol) formaldehyde (37% in water) dropwise (exothermic reaction). The mixture was stirred for 5 min and then a solution of 0.5 g (1.940 mmol) rac-4-(3-chloro-phenyl)-4-nitro-butyric acid methyl ester in 1.5 ml dioxane was added at once. The mixture was stirred at 65° C. for 6 h. The mixture was cooled to room temperature, ethyl acetate and a saturated NaCl solution were added. Aqueous phase was extracted 2 times with ethyl acetate. Combined organic phases were washed with a saturated NaCl solution, dried over sodium sulfate and concentrated in vacuo. The crude product was purified with flash column chromatography on silica gel (Eluent: Heptane/ethyl acetate 0 to 100%) to provide 395 mg (76%) of the title compound as a colorless oil. MS (m/e): 269.2 (MH+).
Quantity
164 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
141 μL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH2:3]=O.CO[C:7](=[O:21])[CH2:8][CH2:9][CH:10]([C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([Cl:20])[CH:15]=1)[N+:11]([O-:13])=[O:12].[Na+].[Cl-]>O1CCOCC1.C(OCC)(=O)C>[Cl:20][C:16]1[CH:15]=[C:14]([C:10]2([N+:11]([O-:13])=[O:12])[CH2:1][N:2]([CH3:3])[C:7](=[O:21])[CH2:8][CH2:9]2)[CH:19]=[CH:18][CH:17]=1 |f:3.4|

Inputs

Step One
Name
Quantity
164 μL
Type
reactant
Smiles
CN
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
141 μL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(CCC([N+](=O)[O-])C1=CC(=CC=C1)Cl)=O
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 65° C. for 6 h
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
Aqueous phase was extracted 2 times with ethyl acetate
WASH
Type
WASH
Details
Combined organic phases were washed with a saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified with flash column chromatography on silica gel (Eluent: Heptane/ethyl acetate 0 to 100%)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1(CCC(N(C1)C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 395 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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